molecular formula C9H14O3 B14427203 4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester CAS No. 79314-67-3

4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester

Cat. No.: B14427203
CAS No.: 79314-67-3
M. Wt: 170.21 g/mol
InChI Key: FDGAXYOYXZQIEL-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C₇H₁₂O₂. This compound is a derivative of pentenoic acid, characterized by the presence of a double bond in the carbon chain and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 4-Pentenoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The double bond in the compound allows for addition reactions, which can modify its structure and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid: The parent compound without the ester group.

    2,2-Dimethyl-3-oxo-4-pentenoic acid: A similar compound with a different substitution pattern.

    Ethyl 3-pentenoate: An ester of 3-pentenoic acid.

Uniqueness

4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester is unique due to its specific substitution pattern and the presence of both a double bond and an ester group

Properties

CAS No.

79314-67-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-oxopent-4-enoate

InChI

InChI=1S/C9H14O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5H,1,6H2,2-4H3

InChI Key

FDGAXYOYXZQIEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C=C

Origin of Product

United States

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